

chanoclavine-I to agroclavine enzymatic conversion

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Compound Focus: Agroclavine(1+)

Cat. No.: S639334

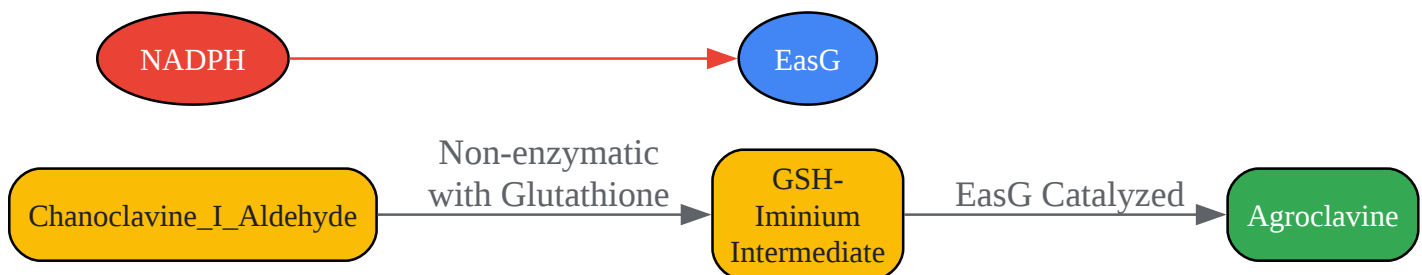
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Enzymatic Conversion Overview

The conversion of chanoclavine-I aldehyde to agroclavine is a critical step in the ergot alkaloid biosynthesis pathway in fungi like *Claviceps purpurea*. This reaction is catalyzed by the enzyme **agroclavine synthase (EasG)**, which is an NADPH-dependent oxidoreductase (systematic name: agroclavine:NADP+ oxidoreductase) [1].

- **Enzyme Identity:** EasG is a monomeric protein of 290 amino acids with a molecular mass of approximately **31.9 kDa** [2].
- **Reaction Mechanism:** The conversion proceeds via a non-enzymatic adduct of chanoclavine-I aldehyde with reduced glutathione (GSH). Following the formation of this adduct, EasG catalyzes its reduction to form agroclavine [2].
- **Cofactors:** The reaction requires **NADPH** as a cofactor [2] [1].
- **EC Number:** This enzyme is classified under **EC 1.5.1.46** [1].

The following diagram illustrates this key biosynthetic pathway.



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Simplified pathway for the conversion of chanoclavine-I aldehyde to agroclavine, facilitated by EasG and glutathione [2] [1].

Key Quantitative Data

The table below summarizes the core characteristics of the enzyme EasG and its catalyzed reaction.

Property	Description
Enzyme Name	Agroclavine Dehydrogenase [1]
Gene Name	easG [2] [1]
EC Number	EC 1.5.1.46 [1]
Protein Size	290 amino acids, ~31.9 kDa [2]
Reaction	Chanoclavine-I aldehyde → Agroclavine [2]
Cofactors	NADPH (essential), Glutathione (GSH) [2] [1]
Mechanistic Note	Proceeds via a non-enzymatically formed glutathione-iminium adduct [2] [1]

Experimental Protocol

For researchers aiming to study this enzymatic activity, here is a detailed methodology based on the purification and assay of recombinant EasG.

- **1. Enzyme Production:** The His-tagged EasG (His₆-EasG) was recombinantly overproduced in *E. coli* and purified to homogeneity using affinity chromatography [2].
- **2. Standard Enzyme Assay:** The in vitro enzyme assay contains:
 - Purified EasG protein.
 - Substrate: Chanoclavine-I aldehyde.
 - **1 mM NADPH.**

- **1 mM Reduced Glutathione (GSH)** in an appropriate reaction buffer [2].
- **3. Product Analysis:** The reaction product, agroclavine, can be unequivocally identified and confirmed by **NMR spectroscopy and Mass Spectrometry (MS)** analysis [2].

Key Research Notes

- **Branch Point Control:** Chanoclavine-I aldehyde is a significant branch point in ergot alkaloid biosynthesis. In Clavicipitaceae fungi (like *C. purpurea*), the pathway proceeds to agroclavine via EasG. In contrast, in Trichocomaceae fungi (like *Aspergillus fumigatus*), a different homologue of the enzyme (e.g., FgaFS) directs the pathway towards festuclavine [2] [3].
- **Direction of Reaction:** The official enzyme nomenclature (EC 1.5.1.46) describes the reaction in the direction of agroclavine oxidation. However, the in vitro assay evidence confirms that the purified EasG protein **catalyzes the reductive conversion** of chanoclavine-I aldehyde to agroclavine in the presence of NADPH [2] [1].

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References

1. EC 1.5.1.46 [jubmb.qmul.ac.uk]
2. New insights into ergot alkaloid biosynthesis in *Claviceps purpurea*: an... [pubmed.ncbi.nlm.nih.gov]
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